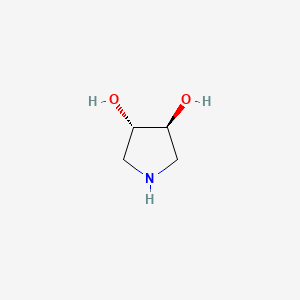

(3S,4S)-Pyrrolidin-3,4-diol

Übersicht

Beschreibung

(3S,4S)-pyrrolidine-3,4-diol is a chiral organic compound with the molecular formula C4H9NO2 It is a derivative of pyrrolidine, featuring hydroxyl groups at the 3rd and 4th positions

Wissenschaftliche Forschungsanwendungen

(3S,4S)-pyrrolidine-3,4-diol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.

Industrial Applications: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products.

Wirkmechanismus

- The primary targets of “(3S,4S)-pyrrolidine-3,4-diol” are nitric oxide synthase (NOS) enzymes. Specifically, it interacts with two isoforms:

- Nitric oxide synthase, endothelial (eNOS) : eNOS is mainly found in endothelial cells lining blood vessels. It synthesizes nitric oxide (NO), which acts as a vasodilator and maintains vascular homeostasis .

Target of Action

Biochemische Analyse

Biochemical Properties

(3S,4S)-pyrrolidine-3,4-diol plays a vital role in biochemical reactions, particularly in the context of glycosylation and glycan interactions. It interacts with enzymes such as aldolase, which is involved in glycolysis and gluconeogenesis . The compound’s interaction with aldolase is stereoselective, retaining the D-GAP 2R configuration and yielding D-FBP with the configuration: 3S, 4S, 5R . This interaction highlights the importance of (3S,4S)-pyrrolidine-3,4-diol in maintaining the chirality of biochemical products.

Cellular Effects

(3S,4S)-pyrrolidine-3,4-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is evident in its ability to modulate the activity of glycosaminoglycans (GAGs), which are involved in cell adhesion, signaling, and protection . By interacting with GAGs, (3S,4S)-pyrrolidine-3,4-diol can affect cellular communication and response to external stimuli.

Molecular Mechanism

The molecular mechanism of (3S,4S)-pyrrolidine-3,4-diol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s stereoselective interaction with aldolase is a key aspect of its mechanism of action . Additionally, (3S,4S)-pyrrolidine-3,4-diol can modulate the activity of enzymes involved in glycosylation, thereby influencing the structure and function of glycoproteins and glycolipids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3S,4S)-pyrrolidine-3,4-diol can change over time due to its stability and degradation. Studies have shown that the compound’s stability is influenced by factors such as pH and temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that (3S,4S)-pyrrolidine-3,4-diol can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of (3S,4S)-pyrrolidine-3,4-diol vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular function and metabolic activity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

(3S,4S)-pyrrolidine-3,4-diol is involved in several metabolic pathways, including glycolysis and gluconeogenesis . The compound interacts with enzymes such as aldolase, which catalyzes the formation of D-fructose-1,6-bisphosphate from dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate . These interactions are crucial for maintaining metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, (3S,4S)-pyrrolidine-3,4-diol is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of (3S,4S)-pyrrolidine-3,4-diol is determined by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles based on its interactions with cellular machinery. This localization is essential for its activity and function within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-pyrrolidine-3,4-diol typically involves the reduction of a suitable precursor. One common method is the reduction of 3,4-dihydroxypyrrolidine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods

On an industrial scale, the production of (3S,4S)-pyrrolidine-3,4-diol can be achieved through catalytic hydrogenation of 3,4-dihydroxypyrrolidine. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-pyrrolidine-3,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of pyrrolidine derivatives with different substituents.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (3S,4S)-pyrrolidine-3,4-diol can yield 3,4-dioxopyrrolidine, while reduction can produce various substituted pyrrolidines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4R)-pyrrolidine-3,4-diol: The enantiomer of (3S,4S)-pyrrolidine-3,4-diol, with similar chemical properties but different biological activity.

Pyrrolidine-2,5-diol: A related compound with hydroxyl groups at different positions, leading to distinct reactivity and applications.

3,4-Dihydroxypyrrolidine: The precursor used in the synthesis of (3S,4S)-pyrrolidine-3,4-diol.

Uniqueness

(3S,4S)-pyrrolidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its enantiomers and other pyrrolidine derivatives. This makes it a valuable compound in asymmetric synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

(3S,4S)-pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238179 | |

| Record name | 1,4-Dideoxy-1,4-iminothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with an ammoniacal odor; [CAMEO] | |

| Record name | Diaminopolypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90481-32-6, 9046-10-0 | |

| Record name | 1,4-Dideoxy-1,4-iminothreitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090481326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dideoxy-1,4-iminothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3S,4S)-pyrrolidine-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

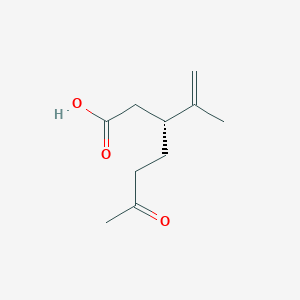

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid](/img/structure/B1203139.png)